

An In-depth Technical Guide to Quinidine Bisulfate: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Quinidine bisulfate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of **quinidine bisulfate**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

Quinidine is a natural alkaloid, a stereoisomer of quinine, derived from the bark of the Cinchona tree.^{[1][2]} It is classified as a class IA antiarrhythmic agent.^{[3][4][5]} **Quinidine bisulfate** is the hydrogen sulfate salt of quinidine.^[6]

The chemical name for quinidine is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.^{[7][8]} The molecular formula of **quinidine bisulfate** is C₂₀H₂₄N₂O₂·H₂SO₄.^{[6][9]} It is also commonly found as a tetrahydrate, with the molecular formula C₂₀H₃₄N₂O₁₀S.^[7]

Identifier	Value
IUPAC Name	(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid[7][8]
CAS Number	747-45-5[8]
Molecular Formula	C20H26N2O6S[8][10]
Molecular Weight	422.5 g/mol [8][10]
Canonical SMILES	COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O.OS(=O)(=O)O[10]
InChI Key	AKYHKWQPZHDOBW-KYNMMFKBSA-N[10]

Physicochemical Properties

Quinidine bisulfate is described as colorless, odorless, and bitter-tasting crystals.[1]

Physical Properties

The following table summarizes the key physical properties of quinidine and its salts.

Property	Value	Salt Form
Melting Point	180 °C (decomposes) [6]	Bisulfate
174-175 °C [1] [6]	Base	
~168 °C	Hemipentahydrate [6]	
212-214 °C (decomposes) [11]	Sulfate dihydrate	
pKa	4.2, 8.8 [6]	Sulfate
5.4, 10.0 (at 20 °C) [1] [6]	Base	
Optical Rotation	$[\alpha]D25 \sim +212^\circ$ (95% alcohol) [6]	Sulfate
$[\alpha]D25 \sim +260^\circ$ (dilute HCl) [6]	Sulfate	
$[\alpha]D15 +230^\circ$ (c=1.8 in chloroform) [1] [6]	Base	
$[\alpha]D17 +258^\circ$ (alcohol) [1] [6]	Base	
$[\alpha]D17 +322^\circ$ (c=1.6 in 2M HCl) [1] [6]	Base	

Solubility

Solvent	Solubility	Salt Form
Water	1 in 90 parts[6]	Sulfate
1 in 15 parts (boiling)[6]	Sulfate	
1 in 2000 parts (cold)[6]	Base	
1 in 800 parts (boiling)[6]	Base	
Alcohol	1 in 10 parts[6]	Sulfate
1 in 36 parts[1][6]	Base	
Methanol	1 in 3 parts[6]	Sulfate
Very soluble[1][6]	Base	
Chloroform	1 in 12 parts[6]	Sulfate
1 in 1.6 parts[1][6]	Base	
Ether	Insoluble[6]	Sulfate
1 in 56 parts[1][6]	Base	
Benzene	Insoluble[6]	Sulfate
Petroleum Ether	Practically insoluble[1][6]	Base

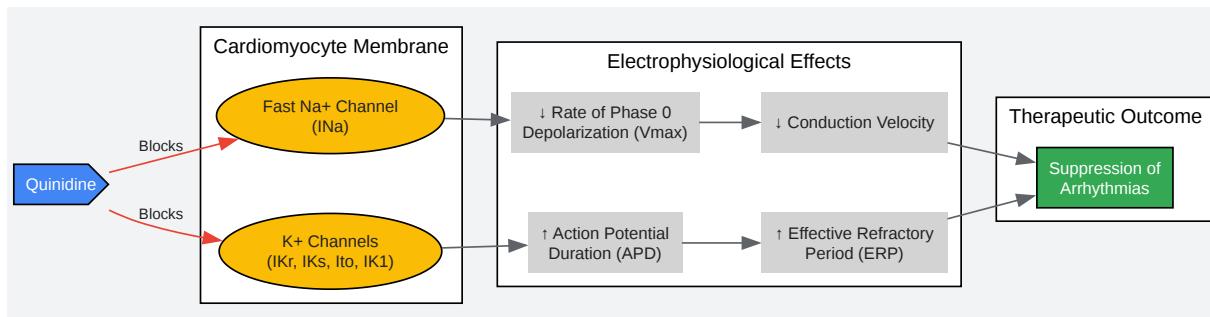
Pharmacological Properties

Mechanism of Action

Quinidine is a Class IA antiarrhythmic agent.[3][4][5] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells.[2][3][12] This action is "use-dependent," meaning the blockade increases with higher heart rates.[2] By blocking sodium channels, quinidine decreases the rate of rise of the action potential (Phase 0), which slows conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

In addition to sodium channel blockade, quinidine also affects potassium channels, prolonging the repolarization phase (Phase 3) of the cardiac action potential.[3][12] This leads to an increased action potential duration and a prolonged effective refractory period, which helps to

suppress re-entrant arrhythmias.[3][4] Quinidine has been shown to block several types of potassium channels, including the transient outward current (I_{to}), the inwardly rectifying K^{+} current ($IK1$), and the rapidly and ultrarapidly activating components of the delayed rectifier potassium current (IKr and $IKur$).[13]



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Figure 1: Mechanism of action of quinidine as a Class IA antiarrhythmic agent.

Quinidine also exhibits anticholinergic (vagolytic) properties, which can indirectly affect heart rate.[5][12]

Pharmacokinetics

The pharmacokinetic parameters of quinidine are summarized in the table below.

Parameter	Value	Notes
Bioavailability	~70% (range 45-100%)[4]	Subject to first-pass metabolism.[4]
Time to Peak Plasma Concentration	~2 hours[4][5]	
Volume of Distribution (Vd)	2-3 L/kg (healthy adults)[4]	Reduced in congestive heart failure (as low as 0.5 L/kg) and increased in liver cirrhosis (3-5 L/kg).[4]
Plasma Protein Binding	80-88%[4]	Primarily to α 1-acid glycoprotein and albumin.[4]
Metabolism	Hepatic (CYP3A4)[5]	Major metabolite is 3-hydroxyquinidine, which has some antiarrhythmic activity.[5]
Elimination Half-life	6-8 hours[5]	
Elimination	15-40% renal (unchanged drug)[14]	60-85% hepatic metabolism. [14]
Therapeutic Concentration	2-6 mg/L (6.2-18.5 μ mol/L)[4]	

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quinidine Analysis

This section details a representative HPLC method for the quantification of quinidine in pharmaceutical dosage forms.[15][16][17]

Instrumentation:

- HPLC system with an isocratic pumping system
- UV-Vis Detector

- Column: Terrosil C18 (100 mm x 4.6 mm, 5.0 μm) or equivalent[15][17]

Chromatographic Conditions:

- Mobile Phase: Phosphate Buffer (0.05 M KH₂PO₄, pH 3.0 \pm 0.02 adjusted with orthophosphoric acid) : Acetonitrile (25:75 v/v)[15][17]
- Flow Rate: 0.8 mL/min[15][17]
- Detection Wavelength: 254 nm[15][17]
- Injection Volume: 10 μL [15]
- Column Temperature: Ambient[15]
- Run Time: Approximately 5 minutes[15]

Reagent and Standard Preparation:

- Mobile Phase Preparation:
 - Dissolve an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC grade water to a concentration of 0.05 M.[15]
 - Adjust the pH to 3.0 \pm 0.02 using orthophosphoric acid.[15]
 - Filter the buffer through a 0.45 μm membrane filter and degas.[15]
 - Mix the filtered buffer with acetonitrile in a 25:75 (v/v) ratio.[15]
- Standard Stock Solution (e.g., 100 $\mu\text{g/mL}$):
 - Accurately weigh 10 mg of Quinidine working reference standard and transfer it to a 100 mL volumetric flask.[15]
 - Dissolve and dilute to volume with the mobile phase.[15]
- Working Standard Solutions:

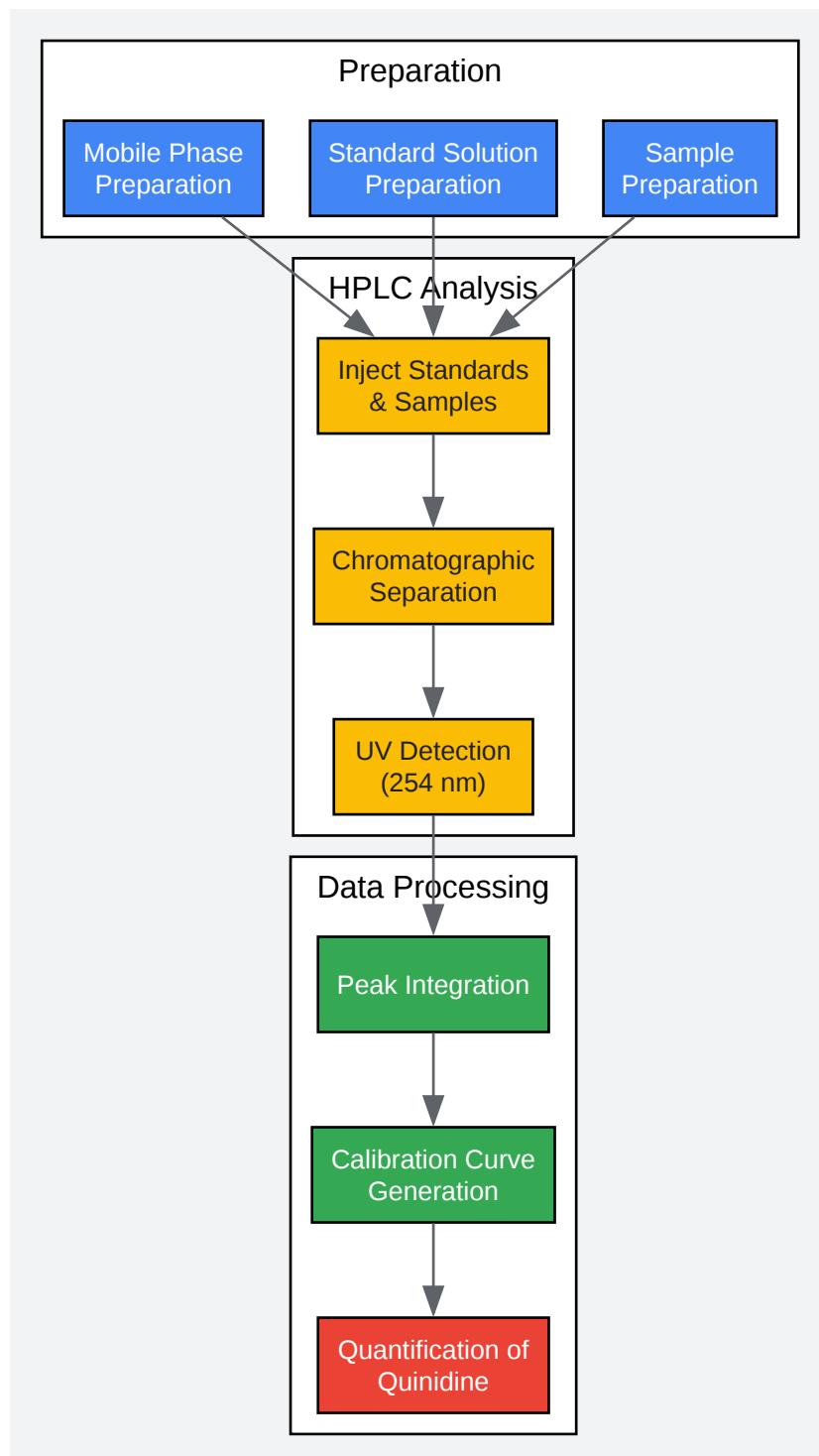
- Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 20-60 µg/mL).[\[17\]](#)

Sample Preparation (from tablets):

- Weigh and powder a sufficient number of tablets to obtain an average weight.[\[15\]](#)
- Transfer a quantity of powder equivalent to 10 mg of quinidine into a 100 mL volumetric flask.[\[15\]](#)
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[\[15\]](#)
- Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[\[15\]](#)
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[\[15\]](#)

Analysis:

- Inject the standard solutions to establish a calibration curve.
- Inject the sample solutions.
- Quantify the amount of quinidine in the sample by comparing the peak area with the calibration curve.



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Figure 2: Experimental workflow for the HPLC analysis of quinidine.

Conclusion

Quinidine bisulfate remains a significant compound in the study of antiarrhythmic agents. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological actions is crucial for its effective and safe use in research and development. The data and protocols presented in this guide offer a detailed resource for professionals in the field.

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